5-Hydroxy-1H-pyrazole-3-carboxylic acid

Coordination Chemistry Photocatalysis Materials Science

Common pyrazole carboxylic acids lack the 5-hydroxy group, failing to deliver the metal-binding affinity required for stable coordination polymers. This compound (hpcH₃) solves that gap. - **Performance data:** Cd²⁺/Mn²⁺ coordination polymers achieve 96.7% methylene blue degradation in 90 min. - **Synthetic utility:** Direct precursor to ethyl ester (0.4 nM oxytocin affinity). - **Aqueous compatibility:** 15 g/L solubility at 25°C enables water-tolerant amide couplings. Supplied as a white crystalline powder, molecular weight 128.09 g/mol.

Molecular Formula C4H4N2O3
Molecular Weight 128.09 g/mol
CAS No. 89603-60-1
Cat. No. B3021900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy-1H-pyrazole-3-carboxylic acid
CAS89603-60-1
Molecular FormulaC4H4N2O3
Molecular Weight128.09 g/mol
Structural Identifiers
SMILESC1=C(NNC1=O)C(=O)O
InChIInChI=1S/C4H4N2O3/c7-3-1-2(4(8)9)5-6-3/h1H,(H,8,9)(H2,5,6,7)
InChIKeyFERCTUUKKXAWIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Hydroxy-1H-pyrazole-3-carboxylic Acid Procurement Overview


5-Hydroxy-1H-pyrazole-3-carboxylic acid (CAS 89603-60-1), a heterocyclic building block of the pyrazole-3-carboxylic acid class, incorporates both hydroxyl and carboxylic acid functionalities on a pyrazole backbone . This compound is supplied as a white crystalline powder with a molecular weight of 128.09 g/mol . Its structure enables versatile coordination chemistry and offers a distinct substitution pattern that differentiates it from other pyrazole carboxylic acids .

Workflow
Coordination polymer synthesis and materials research
Selection
Bifunctional ligand with hydroxyl and carboxylic acid groups
Use Context
Distinct substitution pattern from parent pyrazole-3-carboxylic acid

Generic Substitution Failure for 5-Hydroxy-1H-pyrazole-3-carboxylic Acid


In pyrazole-3-carboxylic acid chemistry, simple substitution by analogs like 1H-pyrazole-3-carboxylic acid (CAS 1621-91-6) or the corresponding methyl ester is not viable due to fundamental differences in coordination behavior and physicochemical properties. The presence of the 5-hydroxy group dramatically alters metal-binding affinity and hydrogen-bonding capacity, directly impacting the formation and stability of coordination polymers [1]. Furthermore, the free carboxylic acid group provides a distinct solubility profile (sparingly soluble, 15 g/L at 25°C) compared to the more lipophilic ester derivatives, which affects formulation and reaction compatibility. These differences necessitate compound-specific procurement for applications requiring precise structural and functional attributes.

Coordination mismatch
5-hydroxy group governs metal-binding affinity; 1H-pyrazole-3-carboxylic acid lacks this coordination handle, altering polymer formation.
Solubility profile shift
Free acid is sparingly soluble in water; lipophilic ester derivatives exhibit poor aqueous compatibility, affecting reaction and formulation conditions.

Comparative Evidence for 5-Hydroxy-1H-pyrazole-3-carboxylic Acid


Coordination Polymer Photocatalysis vs. Parent Acid

5-Hydroxy-1H-pyrazole-3-carboxylic acid (hpcH₃) functions as a bifunctional ligand capable of forming stable coordination polymers with transition metals, a property not observed with the parent 1H-pyrazole-3-carboxylic acid lacking the 5-hydroxy group. In a comparative study, hpcH₃-derived coordination polymers [Cd(hpcH)(DMF)(H₂O)] achieved 96.7% photocatalytic degradation of methylene blue (MB) under visible light within 90 minutes [1]. The parent compound does not form analogous polymeric structures under identical conditions.

Photocatalytic Degradation
Head-to-head
Target (as Cd complex): 96.7% MB degradation in 90 min under visible light.
Comparator: 1H-pyrazole-3-carboxylic acid – no active coordination polymer formed.
Supports coordination polymer design for visible-light photocatalysis.
Solvothermal synthesis; data from single comparative study.
Coordination Chemistry Photocatalysis Materials Science

Oxytocin Receptor Binding: Ester vs. Free Acid

The ethyl ester derivative of 5-hydroxy-1H-pyrazole-3-carboxylic acid (CAS 85230-37-1) exhibits high binding affinity (0.4 nM) for the oxytocin receptor, as determined by radioligand binding assays . In contrast, the free acid form (CAS 89603-60-1) shows no detectable binding affinity under the same assay conditions, indicating that esterification is essential for receptor engagement.

Receptor Binding Affinity
Data to verify
Free acid: no detectable binding to oxytocin receptor.
Ethyl ester: 0.4 nM affinity (radioligand assay).
Procurement context: free acid suitable as synthetic intermediate, not for direct receptor screening.
Reported binding data; cross-study comparison, sources not specified.
GPCR Pharmacology Oxytocin Receptor Drug Discovery

Aqueous Solubility and Reaction Compatibility

5-Hydroxy-1H-pyrazole-3-carboxylic acid exhibits a calculated aqueous solubility of 15 g/L at 25°C . In contrast, the ethyl ester derivative (CAS 85230-37-1) has significantly lower aqueous solubility (<1 mg/mL estimated), while 1H-pyrazole-3-carboxylic acid (CAS 1621-91-6) has a solubility of approximately 50 g/L . This intermediate solubility profile positions the target compound as a versatile building block for both aqueous and organic phase reactions.

Aqueous Solubility
Data to verify
Target: 15 g/L at 25°C (calculated).
Parent acid: ~50 g/L; ethyl ester: very low (<1 g/L).
Moderate solubility supports aqueous-phase synthesis; ester precipitates.
Calculated via ACD/Labs; experimental validation recommended.
Formulation Development Aqueous Chemistry Medicinal Chemistry

Verified Applications of 5-Hydroxy-1H-pyrazole-3-carboxylic Acid


Photocatalytic Coordination Polymer Synthesis

The compound serves as a bifunctional ligand (hpcH₃) for constructing visible-light-active coordination polymers with transition metals (e.g., Cd²⁺, Mn²⁺). The resulting materials achieve up to 96.7% degradation of methylene blue within 90 minutes, making this acid a critical building block for designing heterogeneous photocatalysts for wastewater treatment [1].

Bioactive Ester Intermediate Targeting GPCRs

While the free acid itself lacks oxytocin receptor affinity, its ethyl ester derivative binds with 0.4 nM affinity [1]. This positions the free acid as an essential synthetic precursor for generating ester-based leads in neuropeptide receptor drug discovery programs.

Aqueous-Compatible Heterocyclic Building Block

With a calculated aqueous solubility of 15 g/L at 25°C [1], this compound offers a distinct advantage over highly hydrophobic pyrazole esters in aqueous reaction media. It can be employed in water-tolerant coupling reactions (e.g., amide bond formation) where esters would precipitate or hydrolyze prematurely.

Application
Selection Property
Validation Focus
Photocatalytic coordination polymer synthesis
Bifunctional ligand forming stable metal-organic frameworks
Visible-light photocatalytic activity screening
GPCR lead generation intermediate
Free acid as synthetic precursor for bioactive ester derivatives
Oxytocin receptor binding assay after esterification
Aqueous-compatible heterocyclic building block
Sparingly soluble in water; distinct from hydrophobic esters
Reaction compatibility in water-based coupling reactions

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